2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol
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Overview
Description
2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol involves several steps. One common method includes the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, followed by cyclization of the resulting carboxylic acids to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones. These intermediates are then treated with substituted anilines to yield the final pyrazolo[3,4-d]pyrimidin-4-one derivatives . Industrial production methods often utilize catalytic amounts of anhydrous zinc (II) chloride to facilitate the reaction .
Chemical Reactions Analysis
2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups, using reagents such as alkyl halides or acyl chlorides.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol involves its interaction with molecular targets such as CDK2. By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition disrupts the phosphorylation of key proteins required for cell cycle progression, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar compounds to 2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol include other pyrazolo[3,4-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. For example, compounds with different substituents on the phenyl ring or variations in the amino group have been shown to exhibit different levels of enzyme inhibition and anticancer activity .
Properties
Molecular Formula |
C17H21N5O |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-[[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]butan-1-ol |
InChI |
InChI=1S/C17H21N5O/c1-4-13(9-23)21-16-15-8-20-22(17(15)19-10-18-16)14-6-5-11(2)12(3)7-14/h5-8,10,13,23H,4,9H2,1-3H3,(H,18,19,21) |
InChI Key |
OYXKCVCFTWDNHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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